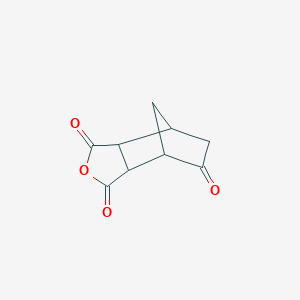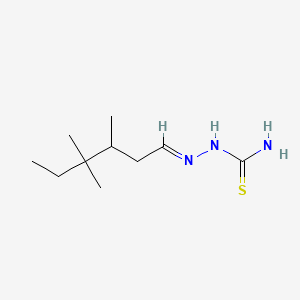
beta,gamma,gamma-Trimethylcaproaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiosemicarbazone group attached to a beta, gamma, gamma-trimethylcaproaldehyde moiety. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone typically involves the reaction of beta, gamma, gamma-trimethylcaproaldehyde with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, depending on the desired reaction conditions. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final thiosemicarbazone product.
Industrial Production Methods: Industrial production of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiosemicarbazide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with cellular processes by binding to specific proteins and altering their function. The exact pathways and molecular targets involved in its biological activities are still under investigation.
Comparison with Similar Compounds
- Alpha, beta, beta-Trimethylcaproaldehyde thiosemicarbazone
- Beta, delta, delta-Trimethylcaproaldehyde thiosemicarbazone
- Gamma, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone
Comparison: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects. The presence of the beta, gamma, gamma-trimethyl groups can also impact its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
63884-77-5 |
|---|---|
Molecular Formula |
C10H21N3S |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
[(E)-3,4,4-trimethylhexylideneamino]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-5-10(3,4)8(2)6-7-12-13-9(11)14/h7-8H,5-6H2,1-4H3,(H3,11,13,14)/b12-7+ |
InChI Key |
VPZPJMBRIGXSBI-KPKJPENVSA-N |
Isomeric SMILES |
CCC(C)(C)C(C)C/C=N/NC(=S)N |
Canonical SMILES |
CCC(C)(C)C(C)CC=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


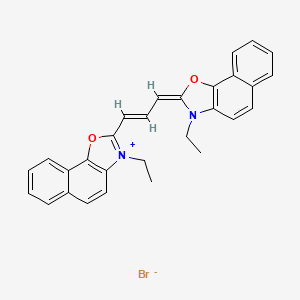
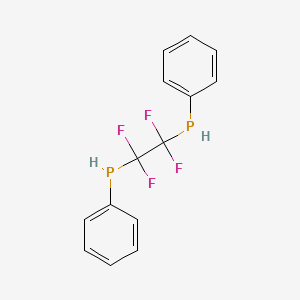
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
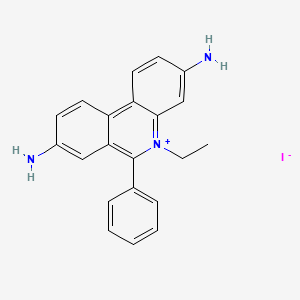
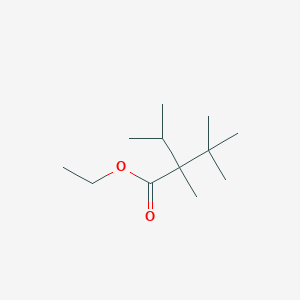
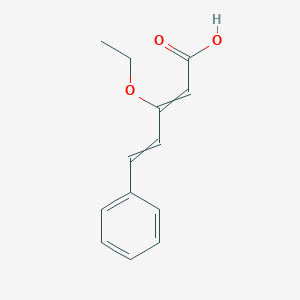
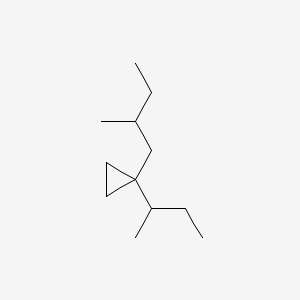
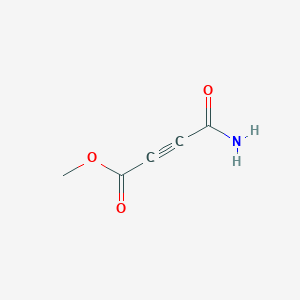
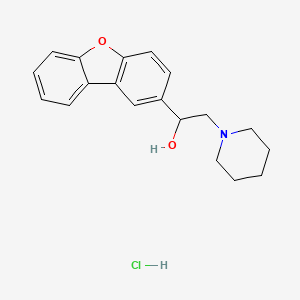
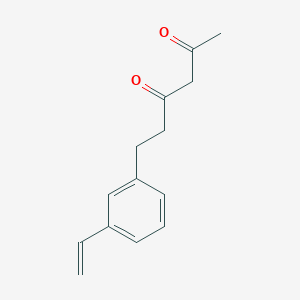
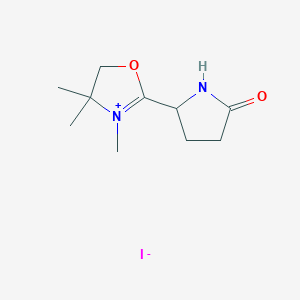
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
